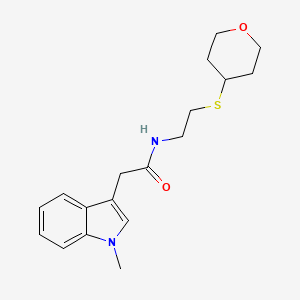

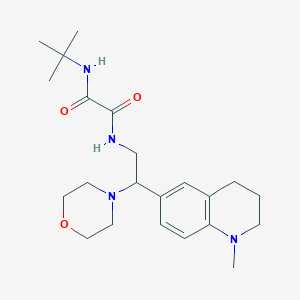

2-(1-methyl-1H-indol-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-indol-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide, also known as TAK-659, is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is an enzyme that plays a crucial role in the activation of immune cells, such as B-cells, mast cells, and macrophages. TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases.

Scientific Research Applications

Optical Properties

This compound, along with other indole-based fluorophores, has been studied for its optical properties . The compound exhibits a high fluorescence quantum yield, which makes it a potential candidate for applications that require fluorescence, such as biological imaging and diagnostics .

Thermal Stability

The compound has demonstrated good thermal stability . This property is crucial for applications that involve high temperatures or require long-term stability under various conditions. It could be used in the manufacturing of materials that need to withstand high temperatures .

Electroluminescence

The compound has been studied for its electroluminescence properties . Electroluminescence is the phenomenon where a material emits light in response to an electric current or a strong electric field. This property makes the compound a potential candidate for use in organic light-emitting diodes (OLEDs) .

Anti-Inflammatory Applications

There is evidence to suggest that this compound may have anti-inflammatory properties . In an experiment involving arthritic rats, the compound significantly reduced paw volume, inflammation, and pro-inflammatory gene expression . This suggests potential applications in the treatment of inflammatory diseases.

Synthesis of Active Molecules

The compound is an ideal precursor for the synthesis of active molecules . It can be used to produce biologically active structures, which have a wide range of applications in pharmaceuticals and biotechnology .

Multicomponent Reactions (MCRs)

The compound has been used in multicomponent reactions (MCRs) . MCRs are highly efficient reactions where three or more reactants combine to form a product. This property of the compound can be utilized in the synthesis of complex molecules in a single step .

properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-20-13-14(16-4-2-3-5-17(16)20)12-18(21)19-8-11-23-15-6-9-22-10-7-15/h2-5,13,15H,6-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOWIZOVRJZEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCCSC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-indol-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-octyl-N-[(4-octylphenyl)diazenyl]aniline](/img/structure/B2747559.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747562.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2747563.png)

![2-(4-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2747567.png)

![1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747569.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2747572.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2747573.png)

![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)

![N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B2747579.png)